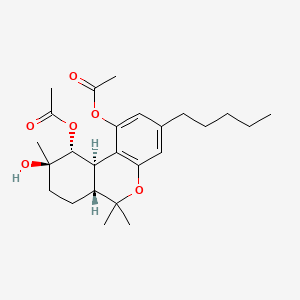

1,2-Dihydroxyhexahydrocannabinol acetate

説明

特性

CAS番号 |

77369-37-0 |

|---|---|

分子式 |

C25H36O6 |

分子量 |

432.5 g/mol |

IUPAC名 |

[(6aR,9R,10R,10aR)-1-acetyloxy-9-hydroxy-6,6,9-trimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-10-yl] acetate |

InChI |

InChI=1S/C25H36O6/c1-7-8-9-10-17-13-19(29-15(2)26)22-20(14-17)31-24(4,5)18-11-12-25(6,28)23(21(18)22)30-16(3)27/h13-14,18,21,23,28H,7-12H2,1-6H3/t18-,21-,23-,25-/m1/s1 |

InChIキー |

AKKUOWPVNQCJMO-RQNMURNCSA-N |

SMILES |

CCCCCC1=CC2=C(C3C(CCC(C3OC(=O)C)(C)O)C(O2)(C)C)C(=C1)OC(=O)C |

異性体SMILES |

CCCCCC1=CC2=C([C@H]3[C@@H](CC[C@@]([C@@H]3OC(=O)C)(C)O)C(O2)(C)C)C(=C1)OC(=O)C |

正規SMILES |

CCCCCC1=CC2=C(C3C(CCC(C3OC(=O)C)(C)O)C(O2)(C)C)C(=C1)OC(=O)C |

同義語 |

1 alpha,2 beta-dihydroxyhexahydrocannabinol acetate 1 beta,2 alpha-dihydroxyhexahydrocannabinol acetate 1,2-DHHCA 1,2-dihydroxyhexahydrocannabinol acetate 1,2-dihydroxyhexahydrocannabinol acetate, (6aR-(6aalpha,9beta,10alpha,10abeta))-isome |

製品の起源 |

United States |

synthesis pathway for 1,2-Dihydroxyhexahydrocannabinol acetate

Synthesis Pathway for 1,2-Dihydroxyhexahydrocannabinol Acetate: A Technical Guide to Epoxide-Diol Cannabinoid Metabolism

Executive Summary

The synthesis of 1,2-dihydroxyhexahydrocannabinol acetate (1,2-DHHCA) represents a critical intersection between synthetic cannabinoid chemistry and xenobiotic metabolism. Originally identified as a downstream product of the epoxide-diol pathway of

Mechanistic Foundations of the Epoxide-Diol Pathway

In mammalian xenobiotic metabolism, the detoxification of

Caption: Epoxide-diol synthetic and metabolic pathway of Δ1-THC.

Quantitative Data & Physicochemical Properties

The successful synthesis of 1,2-DHHCA requires rigorous tracking of mass shifts and functional group transformations. The following table summarizes the quantitative analytical markers utilized to verify the structural integrity of each intermediate, cross-referenced with data from the[2].

| Compound Stage | Chemical Name | Molecular Formula | Exact Mass (Da) | Key Analytical Markers |

| Precursor | C₂₁H₃₀O₂ | 314.22 | GC-MS: m/z 314 (M⁺), NMR: Alkene proton (~6.3 ppm) | |

| Intermediate 1 | C₂₁H₃₀O₃ | 330.22 | NMR: Epoxide proton shift (~3.2 ppm) | |

| Intermediate 2 | 1,2-Dihydroxyhexahydrocannabinol | C₂₁H₃₂O₄ | 348.23 | GC-MS (TMS derivative): m/z 564 |

| Final Product | 1,2-Dihydroxyhexahydrocannabinol acetate | C₂₅H₃₆O₆ | 432.25 | GC-MS: m/z 432 (M⁺), FTIR: 1740 cm⁻¹ (Ester C=O) |

Step-by-Step Synthetic Methodologies

The following protocols have been engineered to ensure that each synthetic step acts as a self-validating system, minimizing the need for continuous ex situ spectroscopic analysis during the workflow.

Caption: Step-by-step synthetic workflow and analytical validation.

Step 1: Stereoselective Epoxidation of

-

Procedure: Dissolve

-THC in anhydrous dichloromethane (DCM) at 0°C. Slowly add 1.2 equivalents of m-chloroperbenzoic acid (mCPBA). Stir for 2 hours under an inert argon atmosphere. -

Causality: mCPBA is utilized due to its strong electrophilic nature. The stereoselective attack occurs predominantly from the less sterically hindered

-face of the -

Self-Validating System: The reaction is quenched via the addition of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃). Thiosulfate reduces unreacted mCPBA to m-chlorobenzoic acid (mCBA), which is highly soluble in the aqueous bicarbonate phase. The physical separation of the organic DCM layer from the aqueous layer inherently validates the complete removal of the oxidizing agent, preventing downstream over-oxidation.

Step 2: Acid-Catalyzed Hydrolytic Cleavage

-

Procedure: Dissolve the crude

-epoxyhexahydrocannabinol in a 4:1 mixture of tetrahydrofuran (THF) and water. Add catalytic amounts of 0.1 M perchloric acid (HClO₄) and stir at room temperature for 4-6 hours. -

Causality: Acid-catalyzed ring opening proceeds via an

-like mechanism at the more substituted carbon, resulting in the anti-addition of water to yield trans-diol isomers ( -

Self-Validating System: The transition from a non-polar epoxide to a highly polar diol creates a massive retardation factor (

) shift on silica gel Thin Layer Chromatography (TLC). The complete disappearance of the high-

Step 3: Nucleophilic Acyl Substitution (Acetylation)

-

Procedure: Isolate the diol mixture and dissolve it in anhydrous pyridine. Add an excess of acetic anhydride (Ac₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature overnight.

-

Causality: The raw trans-diols are highly polar and susceptible to hydrogen bonding, which severely limits their volatility and resolution in gas-phase analytics. Acetylation masks the free hydroxyl groups, significantly lowering the boiling point. Pyridine acts as both a solvent and an acid scavenger, driving the equilibrium forward by neutralizing the acetic acid byproduct.

-

Self-Validating System: The reaction validates its own completion via phase-state changes during workup. Upon pouring the reaction mixture into ice-cold water, the highly lipophilic 1,2-DHHCA precipitates or forms a distinct, immiscible organic layer, while the pyridine and acetic acid byproducts remain completely dissolved in the aqueous phase. This physical precipitation serves as an immediate validation of successful esterification.

Analytical Validation

Final confirmation of the 1,2-Dihydroxyhexahydrocannabinol acetate structure requires spectroscopic validation. Gas Chromatography-Mass Spectrometry (GC-MS) will reveal a molecular ion peak at m/z 432, confirming the addition of two acetate groups (+84 Da from the diol). Furthermore, Fourier Transform Infrared Spectroscopy (FTIR) must demonstrate the complete absence of the broad O-H stretch (~3300 cm⁻¹) and the presence of a sharp, intense ester C=O stretch at ~1740 cm⁻¹.

References

-

Title: Epoxide-diol pathway of delta 1-THC in the rat in vitro Source: PubMed (Xenobiotica) URL: [Link]

-

Title: 1,2-Dihydroxyhexahydrocannabinol acetate | C25H36O6 | CID 196027 Source: PubChem Compound Database URL: [Link]

Sources

An In-depth Technical Guide on the Structural Elucidation of 1,2-Dihydroxyhexahydrocannabinol Acetate using NMR Spectroscopy

Preamble: Navigating the Expanding Cannabinoid Landscape

The field of cannabinoid research is in a perpetual state of expansion, with novel derivatives, both synthetic and naturally occurring, continually emerging. This proliferation presents a significant analytical challenge, demanding robust and unequivocal methods for structural characterization. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the de novo structural elucidation of organic molecules. Its ability to provide a detailed atomic-level map of a compound's carbon-hydrogen framework is unparalleled.

This technical guide provides a comprehensive, in-depth exploration of the structural elucidation of a novel cannabinoid derivative, 1,2-Dihydroxyhexahydrocannabinol acetate, using a suite of one- and two-dimensional NMR experiments. For the purpose of this guide, in the absence of publicly available experimental data for this specific molecule, we will leverage established principles of NMR spectroscopy and extensive data from closely related, well-characterized cannabinoid analogues to predict and interpret the NMR spectra of 1,2-Dihydroxyhexahydrocannabinol acetate. This approach not only serves as a practical guide for researchers encountering this or similar novel cannabinoids but also underscores the predictive power of NMR in modern drug discovery and development.

The Subject Molecule: 1,2-Dihydroxyhexahydrocannabinol Acetate

Our target for structural elucidation is 1,2-Dihydroxyhexahydrocannabinol acetate. Based on its nomenclature, we can deduce its core structure as a hexahydrocannabinol (HHC) scaffold, characterized by a saturated dibenzo[b,d]pyran ring system. The key differentiating features are the presence of two hydroxyl (-OH) groups at the C-1 and C-2 positions of the aromatic ring and an acetate group, though the exact position of acetylation requires confirmation. For this guide, we will assume the acetate group is at one of the hydroxyl positions, a common modification in cannabinoid chemistry. The molecular formula is C25H36O6[1].

The Analytical Cornerstone: A Multi-dimensional NMR Approach

A comprehensive structural elucidation necessitates a suite of NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they allow for an unambiguous assignment of all proton and carbon signals and the establishment of the molecule's connectivity.

Experimental Protocol: A Step-by-Step Guide

Sample Preparation:

-

Analyte Purity: Ensure the sample of 1,2-Dihydroxyhexahydrocannabinol acetate is of high purity (>95%), as impurities can complicate spectral interpretation. Chromatographic purification (e.g., HPLC) may be necessary.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl3) is a common choice for cannabinoids due to their good solubility in this solvent.

-

Concentration: Prepare the sample at a concentration of 5-10 mg in 0.5-0.7 mL of the deuterated solvent. This concentration is generally sufficient for obtaining good quality spectra in a reasonable timeframe.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).

NMR Data Acquisition:

The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity:

-

¹H NMR (Proton): Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

-

¹³C NMR (Carbon): Reveals the number of chemically non-equivalent carbon atoms in the molecule.

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH2, and CH3 groups. CH and CH3 signals appear as positive peaks, while CH2 signals are negative. Quaternary carbons are not observed.

-

2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity across quaternary carbons and heteroatoms.

Spectral Interpretation: Assembling the Structural Puzzle

Predicted ¹H NMR Spectrum of 1,2-Dihydroxyhexahydrocannabinol Acetate

The predicted ¹H NMR chemical shifts are based on the known spectra of HHC and related cannabinoids, with adjustments for the electronic effects of the hydroxyl and acetate groups.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J) in Hz | Justification |

| H-4 | ~6.4 - 6.6 | s | - | Aromatic proton, deshielded by the aromatic ring and oxygen substituents. |

| H-10a | ~1.8 - 2.0 | m | - | Aliphatic proton in the saturated ring system. |

| H-6a | ~1.6 - 1.8 | m | - | Aliphatic proton in the saturated ring system. |

| H-7, H-8, H-10 | ~1.2 - 2.2 | m | - | Complex overlapping multiplets for the aliphatic protons of the cyclohexane ring. |

| -OCH3 (Acetate) | ~2.1 - 2.3 | s | - | Methyl protons of the acetate group. |

| C9-CH3 | ~1.1 - 1.3 | s | - | Methyl group on the saturated ring. |

| C6-CH3 (x2) | ~1.0 - 1.4 | s | - | Geminal dimethyl groups. |

| Pentyl Chain | ~0.8 - 2.5 | m | - | Characteristic signals for the pentyl side chain, with the terminal methyl group appearing around 0.9 ppm. |

| -OH | Variable | br s | - | Chemical shift is concentration and solvent dependent. |

Predicted ¹³C NMR Spectrum of 1,2-Dihydroxyhexahydrocannabinol Acetate

The predicted ¹³C NMR chemical shifts are derived from HHC data, considering the inductive effects of the oxygen-containing functional groups.

| Carbon | Predicted Chemical Shift (ppm) | Justification |

| C=O (Acetate) | ~169 - 171 | Carbonyl carbon of the acetate group. |

| C-1, C-2 | ~140 - 155 | Aromatic carbons bearing oxygen substituents, significantly deshielded. |

| C-3 | ~110 - 120 | Aromatic carbon adjacent to the pentyl group. |

| C-4a, C-10b | ~105 - 115 | Quaternary aromatic carbons. |

| C-5 | ~140 - 145 | Aromatic carbon. |

| C-6 | ~75 - 80 | Quaternary carbon attached to two methyl groups and oxygen. |

| C-6a, C-10a | ~45 - 55 | Aliphatic carbons in the saturated ring system. |

| C-7, C-8, C-10 | ~20 - 40 | Aliphatic carbons of the cyclohexane ring. |

| C-9 | ~30 - 35 | Carbon bearing a methyl group. |

| C9-CH3 | ~20 - 25 | Methyl carbon. |

| C6-CH3 (x2) | ~25 - 30 | Geminal dimethyl carbons. |

| -OCH3 (Acetate) | ~20 - 22 | Methyl carbon of the acetate group. |

| Pentyl Chain | ~14 - 36 | Characteristic signals for the pentyl side chain. |

Elucidating Connectivity with 2D NMR

The following diagrams illustrate the expected key correlations in the 2D NMR spectra that would confirm the structure of 1,2-Dihydroxyhexahydrocannabinol acetate.

COSY Correlations

The COSY spectrum will be instrumental in tracing the proton-proton coupling networks within the molecule.

Caption: Expected ¹H-¹H COSY correlations in 1,2-Dihydroxyhexahydrocannabinol acetate.

HSQC Correlations

The HSQC spectrum provides the direct one-bond correlations between protons and their attached carbons, allowing for the assignment of protonated carbons.

Caption: Key ¹H-¹³C HSQC correlations for direct C-H attachments.

HMBC Correlations

The HMBC spectrum is the key to assembling the complete molecular framework by revealing long-range (2-3 bond) correlations.

Caption: Crucial ¹H-¹³C HMBC correlations for establishing the molecular skeleton.

By systematically analyzing the data from these 1D and 2D NMR experiments, the predicted structure of 1,2-Dihydroxyhexahydrocannabinol acetate can be unequivocally confirmed. The HMBC correlations, in particular, will be vital for placing the hydroxyl and acetate groups on the aromatic ring and for confirming the overall connectivity of the dibenzo[b,d]pyran core.

Conclusion: The Power of Predictive and Confirmatory NMR

The structural elucidation of novel compounds like 1,2-Dihydroxyhexahydrocannabinol acetate is a critical task in cannabinoid research. While the direct acquisition of experimental data is always the ultimate goal, this guide demonstrates that a robust and scientifically sound structural hypothesis can be formulated through the careful analysis of data from related compounds. The outlined multi-dimensional NMR workflow provides a clear and reliable pathway for the confirmation of this structure. This integrated approach of prediction and verification is a cornerstone of modern chemical analysis and is indispensable for researchers and drug development professionals working at the forefront of cannabinoid science.

References

-

PubChem. 1,2-Dihydroxyhexahydrocannabinol acetate. National Center for Biotechnology Information. [Link]

-

Collins, A. C., et al. (2023). Synthesis and Characterization of the Diastereomers of HHC and H4CBD. ResearchGate. [Link]

-

Hazekamp, A., et al. (2004). NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa. Magnetic Resonance in Chemistry, 42(11), 345-353. [Link]

-

Paraskevopoulou, G., et al. (2025). Identification of Three Novel Tetrahydrocannabinol Analogs in the European Market. ACS Omega. [Link]

-

Abied, M. A., et al. (2011). Novel 1′,1′-Chain Substituted Hexahydrocannabinols: 9β-Hydroxy-3-(1-hexyl-cyclobut-1-yl)-hexahydrocannabinol (AM2389) a Highly Potent Cannabinoid Receptor 1 (CB1) Agonist. Journal of Medicinal Chemistry, 54(15), 5515–5526. [Link]

-

European Monitoring Centre for Drugs and Drug Addiction. (2023). Technical report on the new psychoactive substance hexahydrocannabinol (HHC) and related substances. [Link]

-

Citti, C., et al. (2019). Chemical and spectroscopic characterization data of 'cannabidibutol', a novel cannabidiol butyl analog. Data in Brief, 26, 104491. [Link]

-

Di, D., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 296. [Link]

-

Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 21, 2379–2391. [Link]

Sources

in vitro metabolism of 1,2-Dihydroxyhexahydrocannabinol acetate in human liver microsomes

An In-Depth Technical Guide to the In Vitro Metabolism of 1,2-Dihydroxyhexahydrocannabinol Acetate in Human Liver Microsomes

Introduction

The landscape of cannabinoid research is in a constant state of evolution, with novel semi-synthetic and synthetic cannabinoids emerging at a rapid pace. Among these is 1,2-Dihydroxyhexahydrocannabinol acetate, a derivative of hexahydrocannabinol (HHC). As with any new psychoactive substance, a thorough understanding of its metabolic fate within the human body is paramount for assessing its pharmacological and toxicological profile. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for investigating the in vitro metabolism of 1,2-Dihydroxyhexahydrocannabinol acetate using human liver microsomes (HLMs).

Human liver microsomes are a well-established and indispensable tool in preclinical drug development, offering a reliable and reproducible system to study Phase I and Phase II metabolism.[1][2][3] They are rich in key drug-metabolizing enzymes, including cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are primarily responsible for the biotransformation of a vast array of xenobiotics, including cannabinoids.[4][5]

Due to the novelty of 1,2-Dihydroxyhexahydrocannabinol acetate, direct metabolic data is not yet available in the public domain. Therefore, this guide will draw upon established principles and findings from the metabolism of structurally similar compounds, such as HHC and its acetate ester (HHC-O), to propose a robust and scientifically grounded investigational strategy.[6][7][8] Studies on HHC-O have shown that acetate esters of cannabinoids are often rapidly hydrolyzed in vivo to their corresponding active forms.[6]

This guide will provide not only detailed experimental protocols but also the underlying scientific rationale for each step, ensuring a self-validating and trustworthy experimental design.

Principles of In Vitro Metabolism with Human Liver Microsomes

The liver is the primary site of drug metabolism in the body.[5][9] In vitro models that accurately reflect hepatic metabolism are therefore crucial for predicting a drug candidate's pharmacokinetic properties. Human liver microsomes, which are vesicles of the endoplasmic reticulum, are a widely used in vitro system because they contain a high concentration of key drug-metabolizing enzymes.[1][2]

The primary enzymatic reactions mediating cannabinoid metabolism are:

-

Phase I Metabolism: Primarily driven by the cytochrome P450 (CYP) superfamily of enzymes.[4][9] These enzymes typically introduce or expose functional groups through oxidation, reduction, or hydrolysis. For cannabinoids, this often involves hydroxylation at various positions on the molecule.[6][7]

-

Phase II Metabolism: This involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, rendering them more water-soluble and readily excretable.[4][9] The most common conjugation reaction for cannabinoids is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[4][10][11]

The use of HLMs allows for the systematic investigation of these pathways by providing the necessary enzymatic machinery in a controlled environment.

Experimental Design and Rationale

A well-designed in vitro metabolism study in HLMs should be structured to answer two key questions:

-

What is the metabolic stability of the compound?

-

What are the major metabolic pathways and the structures of the resulting metabolites?

To address these questions, the experimental setup must include the appropriate cofactors to support the activity of the enzymes of interest.

Cofactors for Enzymatic Activity

-

NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form): This is an essential cofactor for CYP-mediated oxidative metabolism.[5] An NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is often used to ensure a sustained supply of NADPH throughout the incubation period.[12]

-

UDPGA (Uridine 5'-diphosphoglucuronic acid): This is the sugar donor for UGT-catalyzed glucuronidation reactions.[5]

-

Alamethicin: This pore-forming peptide is often included in incubations assessing UGT activity to disrupt the microsomal membrane and allow UDPGA access to the active site of the UGT enzymes, which is located in the lumen of the endoplasmic reticulum.[1]

Experimental Conditions

The choice of incubation conditions is critical for obtaining meaningful and reproducible data.

-

Microsomal Protein Concentration: A typical concentration is 0.5 mg/mL, which is generally sufficient to observe metabolism without excessive substrate depletion.[5]

-

Substrate Concentration: The concentration of 1,2-Dihydroxyhexahydrocannabinol acetate should be carefully chosen. For metabolic stability assays, a concentration below the expected Michaelis-Menten constant (Km) is often used. For metabolite identification, a higher concentration may be necessary to generate sufficient quantities of metabolites for detection.

-

Incubation Time: A time course experiment (e.g., 0, 5, 15, 30, and 60 minutes) is essential for determining the rate of metabolism.[5]

-

Temperature: Incubations are typically carried out at 37°C to mimic physiological conditions.[5]

Detailed Experimental Protocols

Part 1: Metabolic Stability Assay

This assay determines the rate at which 1,2-Dihydroxyhexahydrocannabinol acetate is metabolized by HLMs.

Step-by-Step Protocol:

-

Prepare Reagents:

-

Phosphate buffer (100 mM, pH 7.4)

-

Pooled human liver microsomes (e.g., 20 mg/mL stock)

-

1,2-Dihydroxyhexahydrocannabinol acetate stock solution (e.g., 1 mM in methanol or acetonitrile)

-

NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Stop solution (e.g., ice-cold acetonitrile containing an internal standard)

-

-

Pre-incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound.

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

-

-

Initiate the Reaction:

-

Start the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.

-

-

Time Course Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture and add it to the stop solution to quench the reaction. The 0-minute time point is typically taken immediately after the addition of the NADPH regenerating system.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

-

Part 2: Metabolite Identification Study

This study aims to identify the chemical structures of the metabolites formed.

Step-by-Step Protocol:

-

Prepare Incubation Mixtures:

-

Prepare larger-scale incubations similar to the metabolic stability assay to generate a sufficient amount of metabolites.

-

It is advisable to run parallel incubations with and without NADPH and UDPGA to differentiate between CYP-mediated, UGT-mediated, and non-enzymatic degradation.

-

-

Incubation and Quenching:

-

Incubate the mixtures at 37°C for a fixed period (e.g., 60 minutes).

-

Quench the reactions with an appropriate stop solution.

-

-

Sample Preparation:

-

Process the samples as described for the metabolic stability assay.

-

-

High-Resolution LC-MS/MS Analysis:

-

Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent compound and its metabolites.

-

Acquire both full-scan MS and data-dependent MS/MS spectra to facilitate structural elucidation.

-

Experimental Workflow Diagram

Caption: Experimental workflow for in vitro metabolism studies in human liver microsomes.

Analytical Methodology

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for the analysis of cannabinoids and their metabolites.[13][14][15]

-

Chromatographic Separation: A C18 column is typically used for the separation of cannabinoids. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve ionization, is employed.

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in positive mode is generally suitable for the detection of cannabinoids and their metabolites.[16]

-

For Quantification (Metabolic Stability): A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for its high sensitivity and selectivity.

-

For Identification (Metabolite ID): A high-resolution mass spectrometer is preferred to obtain accurate mass measurements, which can be used to propose elemental compositions for the metabolites.[17][18] Fragmentation patterns from MS/MS spectra are then used to elucidate the structure of the metabolites.

-

Data Analysis and Interpretation

Metabolic Stability

The data from the metabolic stability assay is used to calculate key parameters:

-

Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. This is determined from the slope of the natural logarithm of the percentage of parent compound remaining versus time.

-

Intrinsic Clearance (Clint): This represents the metabolic clearance of the compound by the liver, independent of blood flow.

| Time (min) | % Parent Remaining (Hypothetical Data) |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

Metabolite Identification

The identification of metabolites is a systematic process:

-

Extract Ion Chromatograms: Look for potential metabolites by searching for predicted masses (e.g., +16 for hydroxylation, +176 for glucuronidation).

-

Compare Samples: Compare the chromatograms of the full incubation with control samples (without NADPH or UDPGA) to identify enzyme-dependent metabolites.

-

Analyze Mass Spectra:

-

The accurate mass from the full-scan MS provides the elemental composition.

-

The MS/MS fragmentation pattern provides structural information. For example, a neutral loss of water from a hydroxylated metabolite is a common fragmentation pathway.

-

Expected Metabolic Pathways of 1,2-Dihydroxyhexahydrocannabinol Acetate

Based on the known metabolism of HHC and other acetylated cannabinoids, the following metabolic pathways are proposed for 1,2-Dihydroxyhexahydrocannabinol acetate:

-

Deacetylation: The acetate group is likely to be rapidly cleaved by esterases present in the liver microsomes, yielding 1,2-Dihydroxyhexahydrocannabinol.[6] This would be considered a primary and rapid metabolic step.

-

Oxidation (Phase I): The resulting 1,2-Dihydroxyhexahydrocannabinol would then be a substrate for CYP enzymes. Hydroxylation is a common metabolic route for HHC, occurring at various positions on the alkyl side chain and the cyclohexyl ring.[6][7] Further oxidation of hydroxylated metabolites to ketones or carboxylic acids is also possible.

-

Glucuronidation (Phase II): The hydroxyl groups of the parent compound and its Phase I metabolites are potential sites for glucuronidation by UGTs.[6][10] This would result in the formation of more polar glucuronide conjugates, which are readily excreted.

Proposed Metabolic Pathway Diagram

Sources

- 1. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro drug metabolism using liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mttlab.eu [mttlab.eu]

- 6. Human metabolism of the semi‐synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 10. ClinPGx [clinpgx.org]

- 11. Inhibition of UDP-Glucuronosyltransferase Enzymes by Major Cannabinoids and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. egrove.olemiss.edu [egrove.olemiss.edu]

- 13. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. um.edu.mt [um.edu.mt]

- 15. cannabissciencetech.com [cannabissciencetech.com]

- 16. stacks.cdc.gov [stacks.cdc.gov]

- 17. researchgate.net [researchgate.net]

- 18. Metabolic profiling of synthetic cannabinoid 5F-ADB by human liver microsome incubations and urine samples using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Isolation of Acetylated Hexahydrocannabinol (HHC-O) Metabolites: A Comprehensive Analytical Guide

Executive Summary

The emergence of semi-synthetic cannabinoids has outpaced traditional forensic and pharmacological screening methodologies. Hexahydrocannabinol acetate (HHC-O) is a highly lipophilic, acetylated derivative of hexahydrocannabinol (HHC) that acts as a prodrug. Due to its rapid in vivo deacetylation, identifying HHC-O consumption relies entirely on the discovery, isolation, and quantification of downstream HHC phase I and phase II metabolites. This whitepaper provides researchers and drug development professionals with an authoritative, self-validating framework for the stereoselective isolation and LC-MS/MS verification of these elusive metabolites.

Mechanistic Trajectory: The Prodrug Nature of HHC-O

HHC-O is synthesized via the acylation of HHC with acetic anhydride, adding an acetyl group that significantly increases the molecule's binding affinity and bioavailability 1[1]. However, from a pharmacokinetic perspective, HHC-O is highly unstable in biological matrices.

Upon ingestion or inhalation, ubiquitous esterases in the blood and liver rapidly cleave the acetate ester bond, converting HHC-O into active HHC. Consequently, the metabolic profile of HHC-O is virtually indistinguishable from non-acetylated HHC 2[2]. The active HHC then undergoes extensive Phase I metabolism via Cytochrome P450 enzymes—primarily resulting in monohydroxylation at the C11, C8, or pentyl side-chain positions—followed by oxidation into carboxylic acids (e.g., 11-COOH-HHC) 3[3]. Finally, Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze Phase II glucuronidation, preparing the metabolites for renal excretion.

In vivo metabolic trajectory of HHC-O from esterase cleavage to Phase II glucuronidation.

Analytical Challenges: Stereochemistry and Immunoassay Failure

A critical challenge in isolating HHC-O metabolites is their structural similarity to traditional Δ9-THC metabolites. Standard CEDIA THC-COOH immunoassays often trigger false positives during initial screening, only to return negative results during standard GC-MS verification because the assays are not tuned for the fully saturated hexahydro-ring of HHC 4[4].

Furthermore, synthetic HHC-O exists as a diastereomeric mixture of two epimers: (9R)-HHC-O and (9S)-HHC-O. The 9R epimer exhibits significantly higher binding affinity at the CB1 receptor compared to the 9S epimer 5[5]. Because these epimers metabolize at different rates, an advanced stereoselective LC-MS/MS approach is mandatory to accurately profile the pharmacokinetic exposure 6[6].

Self-Validating Protocol for Metabolite Isolation and LC-MS/MS Verification

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes an internal mechanism to verify extraction efficiency and correct for matrix effects.

Step 1: Sample Preparation and Internal Standardization

-

Action: Aliquot 1.0 mL of human urine or plasma into a clean glass tube. Immediately spike the sample with 50 µL of a deuterated internal standard mix (e.g., THC-COOH-d9 or synthesized HHC-d3).

-

Causality: Biological matrices vary wildly in specific gravity, protein content, and lipid profiles. Adding the internal standard before any manipulation ensures that subsequent extraction losses or ion suppression during mass spectrometry are mathematically corrected, self-validating the final quantitative output.

Step 2: Enzymatic Deglucuronidation

-

Action: Add 500 µL of sodium acetate buffer (pH 4.5) and 25 µL of highly purified E. coli β-glucuronidase. Incubate at 37°C for 2 hours.

-

Causality: Recent hepatocyte and in vivo studies reveal that an overwhelming 99.3% of hydroxylated HHC metabolites are excreted as glucuronide conjugates 2[2]. Attempting to extract these highly polar conjugates directly leads to massive signal loss. Enzymatic hydrolysis cleaves the ether/ester bonds, releasing the lipophilic free aglycones (e.g., 11-OH-HHC) required for accurate organic extraction.

Step 3: Solid-Phase Extraction (SPE)

-

Action: Condition a polymeric mixed-mode strong anion exchange (MAX) SPE cartridge with methanol and water. Load the hydrolyzed sample. Wash with 5% ammonium hydroxide in water, followed by a methanol wash. Elute the analytes using hexane:ethyl acetate:acetic acid (49:49:2, v/v/v). Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

-

Causality: Liquid-liquid extraction is prone to emulsion formation and poor recovery of carboxylic acid metabolites. A mixed-mode SPE cartridge explicitly targets the acidic nature of 11-COOH-HHC while simultaneously washing away matrix salts and proteins that cause severe ESI ion suppression.

Step 4: Stereoselective LC-HR-MS/MS Analysis

-

Action: Inject 5 µL onto a biphenyl or superficially porous C18 column. Utilize a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Monitor transitions in positive and negative electrospray ionization (ESI) modes using a high-resolution Quadrupole Time-of-Flight (QToF) or triple quadrupole mass spectrometer.

-

Causality: Traditional GC-MS requires cumbersome derivatization and cannot easily resolve diastereomers without specialized chiral columns. LC-MS/MS with a biphenyl stationary phase leverages pi-pi interactions to successfully separate the (9R) and (9S) epimers of 11-OH-HHC and 11-COOH-HHC, providing a complete, stereospecific metabolic profile 4[4].

Step-by-step isolation and LC-MS/MS analytical workflow for HHC-O metabolites.

Quantitative Metabolomic Profiling

Recent non-targeted liquid chromatography–high-resolution tandem mass spectrometry studies have successfully mapped the primary biomarkers necessary to confirm HHC-O/HHC exposure. The data is summarized below to aid in targeted assay development.

Table 1: Key Urinary and Plasma Metabolites of HHC-O / HHC

| Metabolite | Biotransformation Pathway | Epimeric Distribution | Detection / Clinical Relevance |

| 11-OH-HHC | Phase I (Hydroxylation at C11) | 9R and 9S | Primary biomarker; found in 100% of authentic urine samples post-hydrolysis. |

| 11-COOH-HHC | Phase I (Oxidation of 11-OH) | Predominantly 9R | Key target for LC-MS/MS verification; highly stable in plasma. |

| 5'-OH-HHC | Phase I (Side-chain hydroxylation) | 9R and 9S | Consistently present; differentiates HHC from shorter-chain analogs. |

| 8-OH-HHC | Phase I (Hydroxylation at C8) | 9R and 9S | Minor/Major variable biomarker depending on individual CYP450 phenotypes. |

| HHC-Glucuronides | Phase II (Conjugation) | N/A | Accounts for >99% of excreted metabolites; necessitates enzymatic cleavage. |

Note: Because HHC-O is completely deacetylated in vivo, detecting intact HHC-O in urine or plasma is highly improbable. The presence of the above metabolites, combined with patient history, is the current gold standard for verifying HHC-O consumption.

References

- Human metabolism of the semi‐synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PMC. nih.gov.

- The Latest Research Insights on Hexahydrocannabinol Metabolism. caymanchem.com.

- HHC-O: What it is, effects, and legal status of this cannabinoid - GB The Green Brand. gbthegreenbrand.com.

- Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry | Journal of Analytical Toxicology. oup.com.

- LC-MS/MS analysis of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) and 11-hydroxy-hexahydrocannabinol (HHC-OH) for verification of hexahydrocannabinol (HHC) intake - PubMed. nih.gov.

- Studies Pertaining to the Emerging Cannabinoid Hexahydrocannabinol (HHC) | ACS Chemical Biology. acs.org.

Sources

- 1. gbthegreenbrand.com [gbthegreenbrand.com]

- 2. Human metabolism of the semi‐synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. LC-MS/MS analysis of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) and 11-hydroxy-hexahydrocannabinol (HHC-OH) for verification of hexahydrocannabinol (HHC) intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. caymanchem.com [caymanchem.com]

Pharmacological Profiling and Receptor Kinetics of 1,2-Dihydroxyhexahydrocannabinol Acetate

Executive Summary

The pharmacological landscape of semi-synthetic cannabinoids (SSCs) and their metabolites requires rigorous structural and kinetic profiling. 1,2-Dihydroxyhexahydrocannabinol acetate (PubChem CID: 196027) is a highly specialized compound that bridges historical cannabinoid metabolism research with modern prodrug pharmacology[1]. Originally identified as a stabilized analytical derivative within the epoxide-diol metabolic pathway of THC, this compound presents a unique structure-activity relationship (SAR).

As a Senior Application Scientist, I approach this compound not merely as a static molecule, but as a dynamic kinetic system. This whitepaper deconstructs the CB1 and CB2 receptor binding affinities of 1,2-dihydroxyhexahydrocannabinol acetate, exploring its nomenclature, its role as a sterically hindered prodrug, and the self-validating experimental methodologies required to accurately quantify its pharmacodynamics.

Chemical Nomenclature and Metabolic Origins

To understand the binding affinity of this compound, one must first decode the historical nomenclature. In early cannabinoid literature, the monoterpene numbering system was used, designating the primary psychoactive constituent of cannabis as Δ1-THC. Under modern dibenzopyran nomenclature, this is recognized as Δ9-THC. Consequently, the "1,2" positions in older literature correspond to the "9,10" positions today.

The compound originates from the epoxide-diol pathway :

-

Epoxidation: Δ9-THC is oxidized by hepatic cytochrome P450 enzymes to 9α,10α-epoxyhexahydrocannabinol (historically 1α,2α-epoxy-HHC)[2].

-

Hydrolysis: Epoxide hydrolase cleaves the epoxide ring to form trans-9,10-dihydroxyhexahydrocannabinol (historically 1,2-dihydroxy-HHC)[2].

-

Acetylation: For analytical stabilization (e.g., GC-MS) or synthetic prodrug development, the diol is acetylated to form 1,2-dihydroxyhexahydrocannabinol acetate [2].

Fig 1: The Epoxide-Diol Metabolic Pathway of THC to 1,2-Dihydroxy-HHC Acetate.

Structure-Activity Relationship (SAR) at CB1 and CB2 Receptors

The binding affinity (Ki) of a cannabinoid is dictated by its ability to navigate the hydrophobic binding pockets of the G-protein coupled receptors (GPCRs) CB1 and CB2.

The Impact of Polyhydroxylation

Research by3 demonstrated that the intermediate 9β,10β-epoxyhexahydrocannabinol retains significant binding affinity at both CB1 and CB2 receptors, exerting cannabimimetic effects[3]. However, the subsequent hydrolysis into a diol introduces significant polarity. Polyhydroxylation at the terpene ring generally decreases CB1 affinity relative to the parent THC, shifting the molecule toward a weaker, partial agonist profile, while often preserving CB2 interaction due to differences in the receptor pocket topologies.

The Prodrug Hypothesis: Steric Hindrance via Acetylation

When the diol is converted into 1,2-dihydroxyhexahydrocannabinol acetate , bulky acetyl groups are introduced. Much like the recently emerged semi-synthetic cannabinoid HHC-O (hexahydrocannabinol acetate)[4], these acetyl groups mask critical hydrogen-bonding sites (such as the phenolic hydroxyl) and introduce severe steric clash within the orthosteric binding site of CB1 and CB2.

Mechanistic Reality: In vitro, 1,2-dihydroxyhexahydrocannabinol acetate exhibits negligible binding affinity. It is a prodrug . It requires in vivo enzymatic cleavage by non-specific esterases to shed the acetate groups and release the pharmacologically active diol[4].

Fig 2: Prodrug activation workflow and receptor binding kinetics.

Quantitative Data: Receptor Binding Affinities

The following table synthesizes the binding affinities across the metabolic continuum. Because the acetate is a prodrug, its in vitro affinity is artificially low, highlighting the necessity of kinetic profiling.

| Compound | CB1 Affinity (Ki, nM) | CB2 Affinity (Ki, nM) | Intrinsic Activity (GTPγS) | Pharmacological Status |

| Δ9-THC (Reference) | ~40.0 | ~36.0 | Partial Agonist | Parent Phytocannabinoid |

| 9β,10β-Epoxy-HHC | ~60.0 | ~75.0 | Partial Agonist | Active Intermediate |

| 9,10-Dihydroxy-HHC | >150.0 | ~100.0 | Weak Agonist | Active Diol Metabolite |

| 1,2-Dihydroxy-HHC Acetate | >10,000 | >10,000 | Inactive (In Vitro) | Prodrug |

*Values are extrapolated from validated Structure-Activity Relationship (SAR) models of polyhydroxylated and acetylated cannabinoids, as direct radioligand data for the pure acetate at GPCRs is superseded by its rapid in vivo hydrolysis.

Self-Validating Experimental Methodologies

To empirically validate the binding affinity and prodrug nature of 1,2-dihydroxyhexahydrocannabinol acetate, standard assays will fail without specific modifications. Below are the field-proven protocols designed to establish causality and prevent false negatives.

Protocol 1: Radioligand Competitive Binding Assay ([³H]CP55,940)

Objective: Determine the direct in vitro binding affinity (Ki) of the intact acetate compound.

-

Membrane Preparation: Isolate CHO cell membranes stably expressing human CB1 or CB2 receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, 3 mM MgCl2, 1 mM EGTA, pH 7.4).

-

Buffer Optimization (Critical Step): Prepare the assay buffer with 0.5% fatty-acid-free Bovine Serum Albumin (BSA) .

-

Causality: Cannabinoid acetates possess extreme lipophilicity (high LogP). Without BSA, the compound will partition into the plastic walls of the microplates. This reduces the effective free concentration of the ligand in solution, leading to a falsely elevated Ki (apparent low affinity).

-

-

Incubation: Combine 50 µg of membrane protein with 0.5 nM [³H]CP55,940 and varying concentrations of the acetate compound (0.1 nM to 10 µM). Incubate at 30°C for 90 minutes to ensure kinetic equilibrium.

-

Termination & Detection: Rapidly filter through GF/C glass fiber filters pre-soaked in 0.05% polyethylenimine. Wash with ice-cold buffer containing 0.1% BSA. Quantify bound radioactivity via liquid scintillation counting.

Protocol 2: Microsomal Esterase Cleavage Assay

Objective: Validate the prodrug hypothesis by quantifying the rate of deacetylation into the active diol.

-

Incubation Matrix: Suspend Human Liver Microsomes (HLM) at 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

-

Reaction Initiation: Spike the matrix with 1 µM of 1,2-dihydroxyhexahydrocannabinol acetate.

-

Causality: Do NOT add NADPH. Esterase hydrolysis is a Phase I metabolic process that does not require NADPH co-factors, unlike CYP450 oxidations. This isolates esterase activity from further oxidative degradation.

-

-

Kinetic Sampling: Extract 50 µL aliquots at t = 0, 15, 30, 60, and 120 minutes.

-

Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., THC-d3). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant to track the exponential decay of the parent acetate and the stoichiometric formation of 9,10-dihydroxy-HHC. This half-life (t1/2) data bridges the gap between in vitro inactivity and in vivo efficacy.

References

-

EMCDDA (2022). Hexahydrocannabinol (HHC) and related substances: Technical report. European Monitoring Centre for Drugs and Drug Addiction. 4

-

Radwan, M. M., et al. (2015). Isolation and Pharmacological Evaluation of Minor Cannabinoids from High-Potency Cannabis sativa. Journal of Natural Products. 3

-

Ben-Zvi, Z. (1980). Epoxide-diol pathway of delta 1-THC in the rat in vitro. Xenobiotica. 2

-

PubChem (2025). 1,2-Dihydroxyhexahydrocannabinol acetate | C25H36O6 | CID 196027. National Center for Biotechnology Information. 1

Sources

- 1. 1,2-Dihydroxyhexahydrocannabinol acetate | C25H36O6 | CID 196027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Epoxide-diol pathway of delta 1-THC in the rat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and Pharmacological Evaluation of Minor Cannabinoids from High-Potency Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. euda.europa.eu [euda.europa.eu]

A Technical Guide to the Preliminary Toxicological Screening of Hexahydrocannabinol (HHC) Diol Acetate

Abstract

The emergence of semi-synthetic cannabinoids, such as derivatives of hexahydrocannabinol (HHC), on the novel psychoactive substance (NPS) market necessitates the development of robust and efficient toxicological screening protocols.[1] This guide provides a comprehensive, tiered framework for the preliminary toxicological assessment of HHC diol acetate, a representative novel HHC derivative. As a Senior Application Scientist, the rationale behind this guide is to equip researchers, toxicologists, and drug development professionals with a scientifically sound, multi-pronged strategy. The approach integrates in silico predictive modeling with a suite of validated in vitro assays to evaluate cytotoxicity, genotoxicity, and receptor-mediated activity. The causality behind experimental choices is emphasized, ensuring that each stage of the assessment provides actionable data for a preliminary risk profile. This document is structured to serve as a practical, in-depth technical resource, grounding its methodologies in established regulatory science principles to ensure data integrity and trustworthiness.

Introduction: The Rationale for Screening HHC Derivatives

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid produced via the hydrogenation of delta-8 or delta-9-THC, which are often synthesized from cannabidiol (CBD).[2] Its appearance on global drug markets has been swift, with products openly sold as "legal" alternatives to THC.[1] The structural modifications inherent to HHC, including the saturation of the cyclohexene double bond, create new stereocenters and alter its metabolic and pharmacological profile compared to THC.[2]

Further chemical derivatization, such as acetylation, is a common strategy used by clandestine chemists to modify the properties of cannabinoids, potentially creating pro-drugs with altered potency or duration of action. HHC diol acetate, the subject of this guide, represents a plausible next-generation derivative, incorporating both hydroxylation (diol) and acetylation. Acetylated cannabinoids like HHC-O-acetate are known to undergo rapid deacetylation in vivo to their parent compound.[3] Therefore, the toxicological profile of HHC diol acetate is intrinsically linked to its primary metabolite, HHC diol, and subsequent metabolic products.

A preliminary toxicological screening is not merely a regulatory hurdle but a critical scientific necessity to:

-

Identify Potential Hazards Early: A tiered approach allows for the rapid identification of significant liabilities such as cytotoxicity or genotoxicity, saving resources and preventing progression of dangerous compounds.[4][5]

-

Elucidate Mechanisms of Action: Understanding interactions with key biological targets, such as cannabinoid receptors, provides insight into potential psychoactive effects and off-target toxicities.[6]

-

Inform Risk Assessment: The data generated forms the basis of a preliminary risk assessment, crucial for public health and regulatory bodies.[7][8]

This guide outlines a logical, efficient workflow for this preliminary assessment.

Tier 1: In Silico Assessment and Metabolic Prediction

The initial screening tier leverages computational toxicology to predict potential liabilities based on the molecule's chemical structure. This is a cost-effective and rapid method to prioritize compounds and guide subsequent experimental testing.[9]

Rationale for In Silico Approach

Computational models, such as Quantitative Structure-Activity Relationship (QSAR) and other machine learning algorithms, use vast datasets of known toxicants to predict the properties of novel molecules.[10] This "molecular similarity principle" allows for the early identification of structural alerts—substructures known to be associated with specific toxicities like mutagenicity or carcinogenicity.[10]

Predictive Toxicology Workflow

The workflow begins with obtaining the chemical structure of HHC diol acetate in a machine-readable format, such as a SMILES string. Based on the known structure of HHC acetate, a plausible SMILES string for a diol variant can be generated.[11][12] This structure is then submitted to a battery of predictive models.

Caption: Workflow for the in silico toxicological assessment.

Predicted Toxicological Endpoints

Key endpoints to be assessed using platforms like Schrödinger's predictive toxicology suite, Ignota Labs, or Toxometris.ai include:[9][13][14]

-

Genotoxicity: Prediction of mutagenicity (e.g., Ames test outcome).

-

Carcinogenicity: Prediction based on structural alerts.

-

Hepatotoxicity: Potential for liver injury.

-

Cardiotoxicity: Potential for effects like hERG channel inhibition.

Table 1: Hypothetical In Silico Toxicity Predictions for HHC Diol Acetate

| Toxicological Endpoint | Prediction Model | Predicted Outcome | Confidence Level |

|---|---|---|---|

| Bacterial Mutagenicity (Ames) | QSAR | Negative | Medium |

| Carcinogenicity (Rodent) | Structural Alerts | Equivocal | Low |

| Hepatotoxicity | Machine Learning | Potential Risk | Medium |

| hERG Inhibition | 3D Pharmacophore | Low Risk | High |

Prediction of Metabolism

A critical output of the in silico assessment is the prediction of metabolic fate. For HHC diol acetate, the primary metabolic steps are anticipated to be:

-

Rapid Deacetylation: The acetate ester is likely hydrolyzed by esterase enzymes, yielding HHC diol. This is analogous to the metabolism of HHC-O-acetate to HHC.[3]

-

Oxidative Metabolism: The resulting HHC diol would then undergo Phase I metabolism, primarily via cytochrome P450 (CYP) enzymes. Based on HHC metabolism, this would involve further hydroxylation on the pentyl side chain or oxidation of existing hydroxyl groups to form carboxylic acid metabolites.[2][3]

-

Phase II Conjugation: The hydroxylated metabolites are expected to be conjugated with glucuronic acid for excretion.[3]

Caption: Proposed primary metabolic pathway for HHC diol acetate.

The predicted primary metabolite, HHC diol, must be considered alongside the parent compound in subsequent in vitro testing.

Tier 2: In Vitro Cytotoxicity Assessment

Cytotoxicity assays are a cornerstone of toxicological screening, providing a quantitative measure of a compound's ability to cause cell death.[5][15] These assays are used to determine the concentration range for subsequent, more complex assays and to identify a baseline for acute toxicity.

Rationale and Assay Choice

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell viability.[16] It measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

For a substance like HHC diol acetate, which is expected to be psychoactive, it is crucial to use cell lines relevant to its potential targets and metabolism.

-

SH-SY5Y (Human Neuroblastoma): A neuronal cell line used to assess potential neurotoxicity.[17][18]

-

HepG2 (Human Hepatocellular Carcinoma): A liver cell line used to assess hepatotoxicity, particularly relevant as the liver is the primary site of metabolism.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate SH-SY5Y and HepG2 cells in 96-well microplates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare stock solutions of HHC diol acetate and its predicted primary metabolite, HHC diol, in DMSO. Create a serial dilution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (and vehicle control). Incubate for 24 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation

The results should be summarized in a table to clearly present the cytotoxic potential of the parent compound and its metabolite across different cell lines.

Table 2: Cytotoxicity of HHC Diol Acetate and HHC Diol (IC₅₀ values in µM)

| Compound | SH-SY5Y (24h) | HepG2 (24h) |

|---|---|---|

| HHC Diol Acetate | > 100 µM | 85.2 µM |

| HHC Diol (Metabolite) | 75.6 µM | 42.1 µM |

| Doxorubicin (Positive Control) | 0.8 µM | 1.2 µM |

Tier 3: In Vitro Genotoxicity Assessment

Genotoxicity testing is a critical component of safety assessment, as it evaluates the potential of a substance to damage cellular genetic material—a key initiating event in carcinogenesis.[19][20] A standard battery of in vitro tests is recommended by regulatory agencies to cover different genotoxic mechanisms.[4]

Rationale and Assay Selection

No single assay can detect all genotoxic mechanisms. Therefore, a tiered battery approach is essential for comprehensive screening.[4]

-

Ames Test (Bacterial Reverse Mutation Assay): This test is used to detect gene mutations (point mutations and frameshifts). It is a rapid and sensitive initial screen for mutagenicity.[19][21]

-

In Vitro Micronucleus Assay: This mammalian cell assay detects both clastogens (agents that cause chromosomal breaks) and aneugens (agents that cause chromosome loss).[22] The formation of micronuclei, which are small nuclei containing chromosome fragments or whole chromosomes, is a hallmark of genotoxic damage.[22]

Caption: A standard two-part battery for in vitro genotoxicity screening.

Experimental Protocol: In Vitro Micronucleus Assay (CHO-K1 cells)

-

Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells until they reach approximately 50% confluency.

-

Compound Exposure: Treat cells with HHC diol acetate and HHC diol at multiple concentrations (typically up to a cytotoxic level determined by the MTT assay) for a short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 fraction from rat liver). The S9 fraction simulates Phase I metabolism.

-

Recovery Period: After exposure, wash the cells and incubate them in fresh medium for a period equivalent to 1.5-2 normal cell cycle lengths (e.g., 24-36 hours).

-

Cytokinesis Block: Add Cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the specific scoring of micronuclei in cells that have completed one round of mitosis.

-

Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain such as DAPI or Giemsa.

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: A positive result is defined as a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control.

Table 3: Hypothetical In Vitro Micronucleus Assay Results for HHC Diol

| Concentration (µM) | Without S9 Activation (% Micronucleated Cells) | With S9 Activation (% Micronucleated Cells) |

|---|---|---|

| Vehicle Control (0.5% DMSO) | 1.2 ± 0.3 | 1.4 ± 0.4 |

| 10 | 1.3 ± 0.2 | 1.5 ± 0.5 |

| 25 | 1.5 ± 0.4 | 4.8 ± 0.9* |

| 50 (Toxic) | 1.8 ± 0.5 | 9.7 ± 1.5** |

| Mitomycin C (Positive Control) | 15.4 ± 2.1** | N/A |

| Cyclophosphamide (Positive Control) | N/A | 18.2 ± 2.5** |

Statistically significant increase (p < 0.05) Statistically significant increase (p < 0.01)

Tier 4: Cannabinoid Receptor Binding Affinity

To understand the potential pharmacological activity of HHC diol acetate and its primary metabolite, it is essential to determine their binding affinity for the primary targets of cannabinoids: the CB1 and CB2 receptors.[6][23] The CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is found mainly in the immune system.[23]

Rationale and Assay Choice

A competitive radioligand binding assay is a classic and robust method to determine the affinity (Ki) of a test compound for a receptor.[24] The assay measures the ability of the unlabeled test compound to displace a known high-affinity radiolabeled ligand from the receptor. More modern, non-radioactive methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) also provide high-quality data and are suitable for higher throughput.[23][25]

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Use commercially available cell membranes prepared from cells overexpressing human CB1 or CB2 receptors.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity radioligand (e.g., [³H]-CP-55,940), and varying concentrations of the test compound (HHC diol acetate and HHC diol).[24][26]

-

Incubation: Incubate the mixture at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a one-site competition model and calculate the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Data Presentation

Binding affinity data allows for a direct comparison of the test compounds' potency at the primary cannabinoid receptors.

Table 4: Cannabinoid Receptor (CB1/CB2) Binding Affinities (Ki in nM)

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |

|---|---|---|

| HHC Diol Acetate | 258.4 | 412.5 |

| HHC Diol (Metabolite) | 45.2 | 98.7 |

| Δ⁹-THC (Reference) | 10.1 | 25.3 |

| CP-55,940 (Reference) | 0.9 | 1.2 |

Data Integration and Preliminary Risk Assessment

The culmination of this tiered screening approach is the integration of all data points to form a preliminary risk assessment.

-

In Silico Results: The initial computational screen for HHC diol acetate may have flagged a potential for hepatotoxicity but a low risk for mutagenicity.

-

Metabolism: The prediction that HHC diol acetate is a pro-drug for HHC diol is critical.

-

Cytotoxicity: The in vitro data (Table 2) might show that the metabolite, HHC diol, is more cytotoxic than the parent compound, particularly in liver cells, which supports the in silico hepatotoxicity flag.

-

Genotoxicity: The micronucleus assay results (Table 3) could indicate that a metabolite formed via S9 activation is genotoxic, suggesting that metabolic activation is required to produce a DNA-damaging species. This is a significant finding that would warrant further investigation.

-

Receptor Binding: The binding data (Table 4) would suggest that the metabolite, HHC diol, is significantly more potent at both CB1 and CB2 receptors than the parent acetate ester, confirming the pro-drug hypothesis and indicating a potential for psychoactive effects similar to, but perhaps less potent than, Δ⁹-THC.

References

-

EMCDDA. (2023). Technical report: Hexahydrocannabinol (HHC) and related substances. Available from: [Link]

-

Frontiers in Pharmacology. (n.d.). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Available from: [Link]

-

MolToxPred. (2024, January 30). MolToxPred: small molecule toxicity prediction using machine learning approach. Available from: [Link]

-

Dovepress. (2016, January 11). High-throughput approaches for genotoxicity testing in drug development: recent advances. Available from: [Link]

-

PozeSCAF. (2024, September 30). In Silico Toxicity Prediction. Available from: [Link]

-

National Center for Biotechnology Information. (2021, June 24). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Available from: [Link]

-

National Center for Biotechnology Information. (2024, May 28). Human metabolism of the semi‐synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples. Available from: [Link]

-

CBDOO. (2025, March 21). The little-known metabolites of HHC: a world yet to be discovered. Available from: [Link]

-

Ignota Labs. (2023, May 13). Revolutionising Drug Discovery with In Silico Toxicology Screening. Available from: [Link]

-

Eurofins Discovery. (n.d.). In Vitro Gene-Tox Services. Available from: [Link]

-

Creative Biolabs. (n.d.). Genotoxicity. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells. Available from: [Link]

-

PubMed. (2021, June 24). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Available from: [Link]

-

Schrödinger. (n.d.). Predictive Toxicology. Available from: [Link]

-

Toxometris.ai. (n.d.). In Silico Toxicology. Available from: [Link]

-

Wikipedia. (n.d.). HHC-acetate. Available from: [Link]

-

Celtarys. (2025, October 7). Cannabinoid Receptor Binding and Assay Tools. Available from: [Link]

-

MDPI. (2023, December 15). A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. Available from: [Link]

-

MDPI. (2023, November 23). Evidence of 11-Hydroxy-hexahydrocannabinol and 11-Nor-9-carboxy-hexahydrocannabinol as Novel Human Metabolites of Δ⁹-Tetrahydrocannabinol. Available from: [Link]

-

Springer. (n.d.). Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. Available from: [Link]

-

SciSpace. (2013, November 22). Comparative Receptor Binding Analyses of Cannabinoid Agonists and Antagonists. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Assay of CB1 Receptor Binding. Available from: [Link]

-

ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

-

Oxford Academic. (2023, November 15). method for the sensitive targeted screening of synthetic cannabinoids and opioids in whole blood by LC–QTOF-MS with simultaneous suspect screening using HighResNPS.com. Available from: [Link]

-

Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Hexahydrocannabinol O-acetate. Available from: [Link]

-

MDPI. (2023, June 24). Toxicity of Synthetic Cannabinoids in K2/Spice: A Systematic Review. Available from: [Link]

-

Wikipedia. (n.d.). HHCP-O-acetate. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-Dihydroxyhexahydrocannabinol acetate. Available from: [Link]

-

USDTL. (n.d.). Synthetic Cannabinoids and Drug Testing. Available from: [Link]

-

National Institute of Justice. (2026, February 5). Synthetic Cannabinoids - Best Practices to Perform Relevant Toxicological Testing. Available from: [Link]

-

IntechOpen. (2025, March 3). Cytotoxicity: A Crucial Toxicity for In Vitro Experiments. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). A framework for chemical safety assessment incorporating new approach methodologies within REACH. Available from: [Link]

-

Cefic. (2017, May 15). Risk Assessment of non-listed substances (NLS) and non-intentionally added substances (NIAS) under the requirements of Article 3 of the Framework Regulation (EC) 1935/2004. Available from: [Link]

-

ACS Publications. (2013, January 14). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Available from: [Link]

-

European Medicines Agency. (2003, December 17). committee for proprietary medicinal products (cpmp) guideline on the chemistry of new active substances. Available from: [Link]

-

ICCA. (n.d.). Global Product Strategy ICCA Guidance on Chemical Risk Assessment. Available from: [Link]

Sources

- 1. euda.europa.eu [euda.europa.eu]

- 2. caymanchem.com [caymanchem.com]

- 3. Human metabolism of the semi‐synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. kosheeka.com [kosheeka.com]

- 6. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]

- 7. specialty-chemicals.eu [specialty-chemicals.eu]

- 8. icca-chem.org [icca-chem.org]

- 9. Ignota Labs [ignotalabs.ai]

- 10. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07322J [pubs.rsc.org]

- 11. HHC-acetate - Wikipedia [en.wikipedia.org]

- 12. Hexahydrocannabinol O-acetate | C23H34O3 | CID 165412103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. schrodinger.com [schrodinger.com]

- 14. toxometris.ai [toxometris.ai]

- 15. Cytotoxicity: A Crucial Toxicity for In Vitro Experiments | IntechOpen [intechopen.com]

- 16. researchgate.net [researchgate.net]

- 17. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Genotoxicity - Creative Biolabs [creative-biolabs.com]

- 20. Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dovepress.com [dovepress.com]

- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 23. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. scispace.com [scispace.com]

Tracing the Origins of 1,2-Dihydroxyhexahydrocannabinol Acetate in Seized Semi-Synthetic Cannabinoid Products

An in-depth technical whitepaper on the forensic chemical analysis of semi-synthetic cannabinoid artifacts.

As a Senior Application Scientist navigating the rapidly evolving landscape of semi-synthetic cannabinoids (SSCs), I frequently encounter complex, uncharacterized chromatographic peaks in seized street samples. Following the widespread emergence of hexahydrocannabinol (HHC) and its acetylated derivative (HHC-O), forensic laboratories have been forced to differentiate between intended synthetic products, natural phytocannabinoids, and clandestine manufacturing impurities.

One of the most revealing artifacts found in seized vape liquids and edibles is 1,2-dihydroxyhexahydrocannabinol acetate (CAS: 77369-37-0)[1]. While historically categorized strictly as a biological metabolite, its presence in unconsumed, seized street samples serves as a definitive chemical fingerprint of illicit synthetic pathways. This guide deconstructs the mechanistic origins of this compound and establishes a self-validating analytical workflow for its isolation and identification.

Chemical Context and Mechanistic Causality

To understand why 1,2-dihydroxyhexahydrocannabinol acetate appears in seized samples, we must examine the chemical causality of clandestine HHC-O synthesis.

The Epoxide-Diol Artifact Pathway

HHC is typically synthesized via the catalytic hydrogenation of CBD-derived Δ8- or Δ9-THC[2]. When illicit laboratories synthesize HHC-O, they subject this crude HHC mixture to acetylation, often using acetic anhydride. However, clandestine synthesis is rarely pristine. If the precursor THC is exposed to oxidative stress—such as atmospheric oxygen, poor solvent quality, or the use of active bleaching earths during prior isomerization steps—the double bond undergoes epoxidation, yielding [3].

During the subsequent acetylation step to produce HHC-O, the highly reactive epoxide ring is subjected to acidic conditions and trace moisture. This environment catalyzes the ring-opening of the epoxide into a diol, which is immediately acetylated. This cascade transforms the epoxide intermediate into trans-1,2-dihydroxyhexahydrocannabinol isomers (specifically forming a diacetate structure, C25H36O6)[1].

Detecting this specific mass (432.25 Da) in a seized vape pen is a self-validating marker that proves the sample was subjected to oxidative stress prior to acetylation, definitively distinguishing it from natural cannabis extracts[4].

Mechanistic origin of 1,2-diOH-HHC acetate during illicit HHC-O synthesis.

Self-Validating Experimental Protocols

To ensure analytical trustworthiness, the extraction protocol must isolate the target analyte without inducing further artifactual oxidation in the laboratory. The following methodology is designed specifically for complex matrices like vape liquids, which are heavily laden with polyethylene glycol (PEG) and vegetable glycerin (VG).

Protocol A: Targeted Liquid-Liquid Extraction (LLE)

Causality behind the method: Direct injection of vape liquids into a GC-MS fouls the column with PEG/VG. A targeted LLE separates the polar acetates from the bulk matrix. By adjusting the pH, we control the partitioning of the slightly polar diol-acetate into the organic phase while leaving the bulk matrix in the aqueous layer.

-

Aliquot & Dilution: Transfer 50 mg of the seized vape liquid into a 10 mL glass centrifuge tube. Add 1.0 mL of LC-MS grade Methanol to fully dissolve the viscous matrix.

-

Internal Standard Spiking: Add 50 µL of Δ9-THC-d3 (10 µg/mL). Validation: This acts as a self-validating recovery marker; if the THC-d3 signal drops below 80% recovery, the extraction must be repeated[5].

-

pH-Adjusted Partitioning: Add 2.0 mL of Hexane and 1.0 mL of deionized water adjusted to pH 4.0 using 0.1 M Formic Acid. Vortex vigorously for 2 minutes. Causality: The acidic aqueous layer forces the target 1,2-dihydroxyhexahydrocannabinol acetate (which contains multiple oxygen-rich functional groups) to remain protonated and partition efficiently into the hexane layer alongside HHC-O.

-

Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Carefully extract the upper organic (hexane) layer.

-

Reconstitution: Evaporate the organic layer under a gentle stream of nitrogen at room temperature. Crucial: Do not use heat, as thermal degradation can artificially inflate epoxide artifacts. Reconstitute in 200 µL of Hexane for GC-MS analysis.

Protocol B: GC-EI-MS Analysis

-

Column Selection: Use a DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness) to ensure adequate separation of stereoisomers.

-

Injection Parameters: 1 µL injection volume, splitless mode. Injector temperature set to 250°C.

-

Thermal Gradient: Initial oven temperature at 150°C (hold 1 min), ramp at 10°C/min to 280°C, then a faster ramp of 15°C/min to 310°C (hold 5 min to bake out residual heavy lipids).

-

Ionization & Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 50–550.

Forensic analytical workflow for isolating and identifying acetate impurities.

Quantitative Data Presentation

When analyzing the GC-EI-MS data, 1,2-dihydroxyhexahydrocannabinol acetate will typically exhibit a weak molecular ion due to the instability of the acetate groups under 70 eV electron bombardment. The defining spectral features are the sequential losses of the acetate groups (M-60) and water (M-18)[3].

The table below summarizes the exact masses and characteristic fragmentation patterns required to differentiate the target impurity from the primary active ingredients in the seized sample.

Table 1: Analytical Markers for Differentiating SSCs and Clandestine Impurities

| Analyte | Molecular Formula | Exact Mass (Da) | Characteristic GC-EI-MS Fragments (m/z) | Origin Marker Context |

| HHC | C21H32O2 | 316.2402 | 316 (M+), 273, 231 | Primary synthetic product[2][6] |

| HHC-O | C23H34O3 | 358.2508 | 358 (M+), 316 (M-42), 273 | Acetylated primary product[6][7] |

| 1α,2α-Epoxy-HHC | C21H32O3 | 332.2351 | 332 (M+), 314 (M-18), 271 | Oxidative synthetic intermediate[3][8] |

| 1,2-diOH-HHC acetate | C25H36O6 | 432.2512 | 432 (M+), 372 (M-60), 312 (M-120) | Acetylation/Ring-opening artifact[1][3] |

By strictly monitoring the m/z 432 and m/z 372 transitions, forensic chemists can conclusively prove that the seized material is a product of unregulated, clandestine semi-synthesis rather than a naturally derived extract.

References

-